molecular formula C9H8Cl2O4S B1452636 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 1152581-36-6

8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No.: B1452636
CAS No.: 1152581-36-6
M. Wt: 283.13 g/mol
InChI Key: MYRQVRRGEDIFSZ-UHFFFAOYSA-N
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Description

8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: is a chemical compound with the molecular formula C9H8Cl2O4S. It is characterized by the presence of a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and chlorine atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves the chlorination of a precursor compound, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are typically conducted in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The benzodioxepine ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfonamide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of sulfonamide or sulfonate esters.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

Scientific Research Applications

Chemistry: 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide-based drugs and other biologically active molecules.

Biology: In biological research, this compound is used to study the effects of sulfonyl chloride derivatives on cellular processes. It can be used to modify proteins and other biomolecules through sulfonylation reactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a building block for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, such as proteins or nucleic acids, thereby affecting various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

  • 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
  • 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate
  • 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfone

Comparison:

  • 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is unique due to the presence of the reactive sulfonyl chloride group, which allows for a wide range of chemical modifications.
  • 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate are derivatives that result from nucleophilic substitution reactions of the sulfonyl chloride group.
  • 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfone is an oxidized derivative that lacks the reactivity of the sulfonyl chloride group but may have different biological activities.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRQVRRGEDIFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2OC1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152581-36-6
Record name 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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